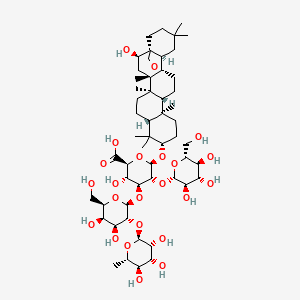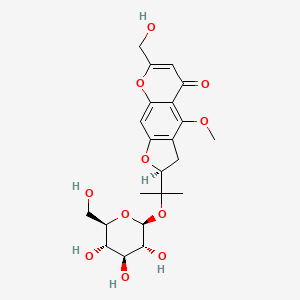
プリムラサポニン
説明
Primulasaponin is a triterpenoid saponin predominantly found in the roots of plants belonging to the Primulaceae family, such as Primula veris and Primula elatior . This compound is known for its medicinal properties, particularly its expectorant and anti-inflammatory effects . Primulasaponin is composed of a sugar chain attached to the aglycone protoprimulagenin A .
科学的研究の応用
Chemistry: Used as a model compound for studying glycosylation reactions and saponin biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and its effects on cell membranes.
Medicine: Known for its expectorant, anti-inflammatory, and potential anticancer properties
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
Target of Action
Primulasaponin is a triterpenoid saponin that has been found in several plant species, including Primula grandis L. and Primula vulgaris Huds It has been observed to exhibit cytotoxic activity against various cancer cell lines, including a549, ls180, and hela .
Mode of Action
It is generally agreed that saponins, including primulasaponin, can irritate the gastric mucosa locally . This irritation can lead to various physiological responses, potentially contributing to the observed cytotoxic effects .
Biochemical Pathways
Given its cytotoxic activity, it is likely that it interferes with cellular proliferation pathways, leading to cell death
Result of Action
The primary observed result of Primulasaponin’s action is its cytotoxic activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549, LS180, and HeLa . The IC50 values (the concentration of the compound that inhibits cell growth by 50%) for these cell lines were found to be 13.6 μM, 9.3 μM, and 23.5 μM, respectively .
Action Environment
The action of Primulasaponin can be influenced by various environmental factors. For instance, the concentration of Primulasaponin in plants can vary depending on the species and environmental conditions . .
生化学分析
Cellular Effects
Primulasaponin has been observed to have cytotoxic activity in various cancer cell lines, including A549, LS180, and HeLa . This suggests that Primulasaponin influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
準備方法
Synthetic Routes and Reaction Conditions
Primulasaponin can be extracted from the roots of Primula species using various solvents. The extraction process typically involves drying and grinding the roots, followed by solvent extraction using ethanol or methanol . The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of primulasaponin involves large-scale cultivation of Primula plants, followed by extraction and purification processes similar to those used in laboratory settings . Plant tissue culture techniques have also been explored as an alternative method for producing primulasaponin, offering the advantage of consistent quality and yield .
化学反応の分析
Types of Reactions
Primulasaponin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down primulasaponin into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the aglycone part of primulasaponin.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyltransferase enzymes.
Major Products Formed
The major products formed from these reactions include protoprimulagenin A (the aglycone) and various sugar derivatives .
類似化合物との比較
Primulasaponin is similar to other triterpenoid saponins such as sakurasosaponin and priverosaponin B . it is unique in its specific sugar composition and its high concentration in certain Primula species . Other similar compounds include:
Sakurasosaponin: Found in various Primula species, known for its anti-inflammatory properties.
Priverosaponin B: Another triterpenoid saponin with expectorant properties, found in Primula veris.
Primulasaponin stands out due to its higher concentration in certain species and its unique sugar chain composition .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O23/c1-22-30(58)33(61)36(64)44(70-22)76-41-35(63)32(60)24(20-56)72-46(41)74-39-38(66)40(43(67)68)75-47(42(39)77-45-37(65)34(62)31(59)23(19-55)71-45)73-29-11-12-50(6)25(49(29,4)5)9-13-51(7)26(50)10-14-54-27-17-48(2,3)15-16-53(27,21-69-54)28(57)18-52(51,54)8/h22-42,44-47,55-66H,9-21H2,1-8H3,(H,67,68)/t22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36+,37+,38-,39-,40-,41+,42+,44-,45-,46-,47+,50-,51+,52-,53+,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUUSJCGJNQFPG-CBMAJASRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1CC(CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678545 | |
| Record name | (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1105.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65312-86-9 | |
| Record name | Primulasaponin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aglykon: Protoprimulagenin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the potential therapeutic applications of Primulasaponin?
A1: Primulasaponin, particularly primulasaponin I and its derivatives, have demonstrated promising wound healing properties. This effect is attributed to their ability to inhibit enzymes like collagenase and elastase, which are known to break down collagen and elastin, crucial components of the skin's extracellular matrix. []
Q2: In which plant species can Primulasaponin be found, and are there any particularly rich sources?
A2: While Primulasaponin is commonly associated with the Primula species, it's also been identified in the Jacquinia genus, specifically in the fruit shells of Jacquinia macrocarpa Cav. spp. pungens. [, ] This discovery broadens the potential sources for this bioactive compound. Interestingly, a study screening over 155 Primulaceae members identified Primula grandis L. as a remarkably rich source of primulasaponin I, with concentrations reaching 15-20% in its roots, making it a promising candidate for further research and potential commercial applications. []
Q3: What is the mechanism of action of Primulasaponin in wound healing?
A3: Research suggests that Primulasaponin, particularly primulasaponin I and its methyl ester derivative, exhibit wound healing properties through the inhibition of collagenase and elastase enzymes. [] These enzymes play a crucial role in the breakdown of collagen and elastin, vital structural proteins in the skin. By inhibiting these enzymes, Primulasaponin could help preserve the integrity of the extracellular matrix, promoting faster and more efficient wound healing.
Q4: What are the traditional medicinal uses of plants containing Primulasaponin?
A5: In Anatolian folk medicine, the leaves and roots of Primula vulgaris Huds. have been traditionally used to treat skin damage and inflammation. [] This traditional use aligns with the recent findings highlighting the wound healing properties of Primulasaponin, supporting the ethnopharmacological relevance of this plant.
Q5: Are there any analytical methods available to quantify Primulasaponins in plant extracts?
A6: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detectors has been successfully employed for the quantification of Primulasaponins in plant extracts. [] This method offers the sensitivity and specificity required to accurately determine the concentration of these bioactive compounds in complex plant matrices.
Q6: How does the structure of Primulasaponin relate to its biological activity?
A7: While specific structure-activity relationship (SAR) studies for Primulasaponins are limited in the provided research, it's known that even slight modifications, like the methylation of primulasaponin I to its methyl ester form, can significantly influence its biological activity, including its inhibitory potency against collagenase and elastase. [] This highlights the importance of understanding the structural features responsible for Primulasaponin's bioactivity to guide the development of more potent and selective derivatives.
Q7: What is the historical context of Primulasaponin research?
A8: The study of saponins, including Primulasaponin, has a long history, with early research focusing on their soap-like properties and ability to cause hemolysis. [] Over time, the focus has shifted towards understanding their diverse biological activities and exploring their therapeutic potential in various areas, including wound healing and cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azeto[1,2:1,2]pyrrolo[3,4-c]pyridine (9CI)](/img/new.no-structure.jpg)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)


![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)

![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)


